molecular formula C15H22N2O3 B4422686 2-(2,6-dimethyl-4-morpholinyl)-N-(4-methoxyphenyl)acetamide

2-(2,6-dimethyl-4-morpholinyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B4422686
M. Wt: 278.35 g/mol
InChI Key: QZZSVYRAVUDVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethyl-4-morpholinyl)-N-(4-methoxyphenyl)acetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMMA belongs to the class of compounds known as morpholines, which are commonly used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, this compound can alter the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, this compound has been shown to induce cell cycle arrest, which prevents cancer cells from dividing and proliferating. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

2-(2,6-dimethyl-4-morpholinyl)-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting cancer cell growth in vitro. However, there are also limitations to its use. This compound is not very water-soluble, which can make it difficult to work with in certain experiments. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound.

Future Directions

There are several future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of this compound-based therapies for cancer treatment. Researchers are exploring ways to improve the efficacy and selectivity of this compound in targeting cancer cells while minimizing side effects. Another area of interest is the study of this compound's effects on other diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by abnormal protein aggregation. This compound has been shown to inhibit the aggregation of certain proteins, suggesting that it may have potential therapeutic applications in these diseases. Finally, researchers are also exploring ways to improve the synthesis and purification of this compound to make it more accessible for research and potential clinical use.
Conclusion
This compound is a promising compound that has potential applications in biomedical research, particularly in the field of cancer treatment. Its ability to inhibit cancer cell growth and induce apoptosis make it a promising candidate for the development of new cancer therapies. However, more research is needed to fully understand its mechanism of action and to determine the optimal dosage and treatment regimen. With continued research and development, this compound may prove to be a valuable tool in the fight against cancer and other diseases.

Scientific Research Applications

2-(2,6-dimethyl-4-morpholinyl)-N-(4-methoxyphenyl)acetamide has been shown to have potential applications in biomedical research, particularly in the field of cancer treatment. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11-8-17(9-12(2)20-11)10-15(18)16-13-4-6-14(19-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZSVYRAVUDVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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